molecular formula C25H27N3O3S B4750880 N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide

N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide

Cat. No. B4750880
M. Wt: 449.6 g/mol
InChI Key: DJNHKBJXDMQLCV-NHFJDJAPSA-N
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Description

N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide, commonly known as MESNA, is a synthetic organic compound that is widely used in scientific research. It is a thiol-containing compound that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

MESNA acts as a reducing agent by donating a thiol group to reactive oxygen species, which neutralizes them and prevents oxidative damage. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MESNA has been found to have a protective effect on the liver and kidneys by preventing oxidative damage and reducing inflammation.
Biochemical and Physiological Effects
MESNA has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, reduce inflammation, and have a protective effect on the liver and kidneys. It has also been found to have a chelating effect on heavy metals, which makes it useful in the removal of heavy metals from biological samples.

Advantages and Limitations for Lab Experiments

MESNA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also readily available and relatively inexpensive. However, MESNA has some limitations. It can interfere with some assays that rely on thiol groups, and it can also interfere with the activity of some enzymes.

Future Directions

There are several future directions for research on MESNA. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of MESNA in the treatment of various diseases. Finally, the development of new analytical methods for the detection and quantification of MESNA in biological samples is also an area of future research.
Conclusion
In conclusion, MESNA is a synthetic organic compound that has a wide range of scientific research applications. It is commonly used as a reducing agent and has been found to have anti-inflammatory properties and a protective effect on the liver and kidneys. While it has several advantages for lab experiments, it also has some limitations. Future research on MESNA should focus on the development of new synthesis methods, investigation of potential therapeutic applications, and the development of new analytical methods.

Scientific Research Applications

MESNA has a wide range of scientific research applications. It is commonly used as a reducing agent in biochemical and physiological experiments. It has been found to protect against oxidative stress and to have anti-inflammatory properties. MESNA has also been used as a chelating agent to remove heavy metals from biological samples. In addition, it has been used in the synthesis of gold nanoparticles for use in biomedical applications.

properties

IUPAC Name

2-methyl-N-[4-[(E)-C-methyl-N-[(2,4,6-trimethylphenyl)sulfonylamino]carbonimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-16-14-18(3)24(19(4)15-16)32(30,31)28-27-20(5)21-10-12-22(13-11-21)26-25(29)23-9-7-6-8-17(23)2/h6-15,28H,1-5H3,(H,26,29)/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNHKBJXDMQLCV-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNS(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N/NS(=O)(=O)C3=C(C=C(C=C3C)C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{4-[(1E)-1-{2-[(2,4,6-trimethylphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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